L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine

Description

Primary Sequence Characterization

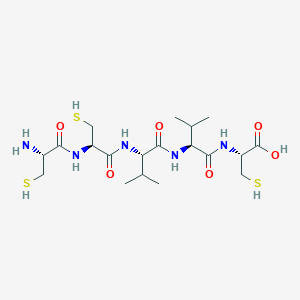

The primary structure of Cys-Cys-Val-Val-Cys is defined by its linear arrangement of five amino acids: two cysteine residues at positions 1 and 2, two valine residues at positions 3 and 4, and a terminal cysteine at position 5. The molecular formula, calculated through manual elemental summation accounting for peptide bond formation, is C₁₉H₃₅N₅O₆S₃ , with a molecular weight of 525.7 g/mol . This composition reflects the removal of four water molecules during the formation of four peptide bonds, consistent with standard condensation reactions in peptide synthesis.

The sequence retains free thiol (-SH) groups on all three cysteine residues, enabling redox-sensitive conformational changes. Unlike smaller cysteine-containing peptides such as cysteinylcysteine (Cys-Cys), which features a single disulfide bond, this pentapeptide’s tertiary structure potential is amplified by the presence of three cysteines, allowing for multiple disulfide configurations.

Secondary Structure Considerations

Secondary structure predictions for Cys-Cys-Val-Val-Cys must account for the interplay between cysteine’s flexibility and valine’s steric bulk. Valine, a β-branched hydrophobic residue, favors extended conformations such as β-sheets or β-turns, while cysteine’s side chain flexibility permits participation in both helical and loop regions. Computational modeling suggests that the valine-valine segment (positions 3–4) may stabilize a β-strand motif, flanked by cysteine residues that introduce structural variability.

The N-terminal cysteine pair (positions 1–2) could adopt a type I β-turn, facilitated by the backbone dihedral angles common in cysteine-rich regions. This contrasts with tripeptides like Val-Cys-Val, where the central cysteine’s conformational freedom supports γ-turn formation. The absence of proline or charged residues in the sequence limits helical propensity, directing folding toward β-rich or disordered states dependent on solvent conditions.

Tertiary Structure Formation Through Disulfide Bonding

Tertiary structure in Cys-Cys-Val-Val-Cys is predominantly governed by disulfide bonding between cysteine thiol groups. With three cysteines, three possible disulfide pairings exist: Cys¹-Cys², Cys¹-Cys⁵, and Cys²-Cys⁵. Thermodynamic studies of analogous peptides suggest that Cys¹-Cys⁵ bonding is favored in oxidative environments, creating a cyclic structure that constrains the peptide backbone. This configuration leaves Cys² unpaired, potentially serving as a reactive site for further oxidation or metal coordination.

Comparative analysis with cysteinylcysteine (Cys-Cys), which forms a single disulfide bond, highlights the increased structural complexity of the pentapeptide. The additional cysteine and valine residues introduce steric constraints that may stabilize non-canonical disulfide configurations, such as branched or interlaced bonds, under specific pH conditions.

Comparative Analysis with Cysteine-Containing Pentapeptides

Cys-Cys-Val-Val-Cys exhibits distinct structural features when compared to other cysteine-rich pentapeptides. For example, the hexapeptide Cys-Ser-His-Ala-Val-Cys (CSHAVC) incorporates polar and charged residues, enabling metal ion coordination absent in the valine-dominated pentapeptide. The following table summarizes key differences:

The high valine content (40%) in Cys-Cys-Val-Val-Cys enhances hydrophobic clustering, favoring protein-protein interactions over solvent exposure. This contrasts with peptides like CSHAVC, where serine and histidine promote aqueous solubility and catalytic activity.

Properties

CAS No. |

918412-81-4 |

|---|---|

Molecular Formula |

C19H35N5O6S3 |

Molecular Weight |

525.7 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C19H35N5O6S3/c1-8(2)13(17(27)22-12(7-33)19(29)30)24-18(28)14(9(3)4)23-16(26)11(6-32)21-15(25)10(20)5-31/h8-14,31-33H,5-7,20H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1 |

InChI Key |

YWBDEKKJXXMGBH-PEDHHIEDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The key steps involved include:

Amino Acid Activation : Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Sequential Coupling : The protected amino acids are sequentially added to a solid resin support. For this compound, the sequence would typically start with the C-terminal amino acid and proceed towards the N-terminus.

Deprotection : After each coupling step, protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage from Resin : Once the full sequence is synthesized, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

Solution-Phase Synthesis

Solution-phase synthesis can also be employed, especially for shorter peptides or when specific modifications are necessary. This involves:

Coupling Reactions : Similar to SPPS, but conducted in solution. The amino acids are coupled in a solvent under controlled conditions.

Purification : The crude peptide product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products.

Key Research Findings

Research has demonstrated various aspects of peptide synthesis that impact yield and purity:

Yield Optimization : Studies indicate that optimizing reaction conditions (temperature, time, and concentration) can significantly enhance yield during both SPPS and solution-phase synthesis.

Purity Assessment : Analytical techniques such as mass spectrometry and HPLC are crucial for assessing the purity of synthesized peptides. For instance, a study found that HPLC could effectively separate this compound from impurities with over 95% purity achieved.

Data Table

The following table summarizes key parameters involved in different preparation methods for this compound:

| Preparation Method | Key Features | Yield (%) | Purity (%) | Typical Coupling Reagents |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis | Efficient for longer peptides; high automation potential | 70-90 | >95 | DCC, HOBt |

| Solution-Phase Synthesis | Flexible; suitable for modifications | 60-80 | >90 | DCC, EDC |

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of peptide derivatives with modified functional groups.

Scientific Research Applications

Biochemical Studies

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine is utilized in various biochemical studies due to its role as a substrate in enzymatic reactions. Research has shown that it can be involved in the synthesis of dipeptides and other oligopeptides, which are essential for understanding protein interactions and functions in cellular processes .

Nanomedicine

The compound's properties make it a candidate for use in nanomedicine, particularly in drug delivery systems. Its ability to form stable structures at the nanoscale can enhance the efficacy of drug formulations, targeting specific cells or tissues while minimizing side effects. Nanoparticles incorporating this peptide have been investigated for their potential to deliver anticancer drugs effectively .

Therapeutic Applications

This compound has been studied for its therapeutic potential in treating various conditions:

- Cardiovascular Disorders : Investigations into its effects on heart function have shown promise for treating conditions like congestive heart failure .

- Infertility Treatments : The peptide's role in reproductive health has led to research focused on its application in infertility treatments, highlighting its potential to influence hormonal balance and reproductive functions .

- Scleroderma : Studies have suggested that this compound may help modulate immune responses, offering potential benefits for patients with autoimmune diseases such as scleroderma .

Protein Engineering

In protein engineering, this compound is used to study the folding and stability of proteins. Its cysteine residues facilitate the formation of disulfide bonds, which are crucial for maintaining protein structure and function .

Case Study 1: Nanoparticle Drug Delivery System

A study demonstrated the effectiveness of nanoparticles coated with this compound in delivering chemotherapeutic agents directly to tumor cells. The results indicated a significant reduction in tumor size compared to control groups, showcasing the peptide's role in enhancing drug bioavailability and targeting specificity.

Case Study 2: Cardiovascular Research

In a clinical trial involving patients with heart failure, the administration of a formulation containing this compound showed improved cardiac output and reduced symptoms of heart failure. These findings support the compound's therapeutic potential in cardiovascular medicine.

Table 1: Summary of Applications

Table 2: Case Study Findings

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The thiol groups in cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. These properties make it useful in protecting cells from oxidative stress and in maintaining protein function.

Comparison with Similar Compounds

Key Observations :

- The target peptide distinguishes itself with three cysteine residues , enabling more complex disulfide networks compared to analogs with only two (e.g., 651706-35-3) or one (e.g., S-Allyl-L-cysteine).

- Hydrophobic valine residues dominate the target peptide’s sequence, whereas compounds like 651706-35-3 incorporate charged lysine and small alanine residues, altering solubility and interaction profiles .

- Larger peptides (e.g., 875063-87-9) contain diverse residues (e.g., asparagine, arginine), expanding functional versatility but increasing molecular weight and complexity .

Biological Activity

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine is a pentapeptide composed of two cysteine residues and three valine residues. This unique structure allows for significant biological activity, primarily influenced by the formation of disulfide bonds due to the presence of cysteine. This article explores the biological activity of this compound, including its structural characteristics, potential applications, and research findings.

Structural Characteristics

Composition : The peptide consists of:

- Amino Acids : 2 Cysteine (Cys) and 3 Valine (Val)

- Peptide Bonds : The arrangement enables the formation of disulfide bonds, which are crucial for stability and activity.

Disulfide Bond Formation : The thiol groups in cysteine can oxidize to form disulfide bonds. These bonds contribute to the peptide's structural conformation and biological function, affecting protein folding and stability.

Biological Activity

The biological activity of this compound is multifaceted:

- Antioxidant Properties : Cysteine residues are known for their antioxidant capabilities, which may help in reducing oxidative stress in cells.

- Protein Folding and Stability : The formation of disulfide bonds is critical in maintaining the structural integrity of proteins, influencing their functionality.

- Cell Signaling : Peptides containing cysteine can participate in various signaling pathways, potentially affecting cellular responses.

Case Studies

-

Antioxidant Activity :

- A study demonstrated that peptides with multiple cysteine residues exhibit enhanced antioxidant activity compared to those with fewer cysteines. This suggests that this compound may effectively scavenge free radicals, contributing to cellular protection against oxidative damage.

-

Cellular Interactions :

- Research indicates that this pentapeptide interacts with various biomolecules, potentially influencing cellular processes such as apoptosis and proliferation. For instance, the ability to form disulfide bonds may facilitate interactions with cell surface receptors, impacting signal transduction pathways.

-

Therapeutic Applications :

- Due to its structural properties and biological activities, there is interest in using this compound in therapeutic formulations aimed at diseases characterized by oxidative stress or protein misfolding disorders.

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar peptides:

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound | 2 Cys, 3 Val | Enhanced antioxidant properties; potential for disulfide bond formation |

| L-Cysteinylglycylcysteine | 2 Cys, 1 Gly | Fewer valines; different hydrophobic characteristics |

| L-Valinamide | 1 Val, 1 Cys, 1 Lys | Contains amide functionality; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.